molecular formula C12H16O2 B11902839 5-Phenethyltetrahydrofuran-2-ol

5-Phenethyltetrahydrofuran-2-ol

Cat. No.: B11902839
M. Wt: 192.25 g/mol
InChI Key: KMUJWWARKYMPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenethyltetrahydrofuran-2-ol is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a phenethyl group and a hydroxyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 1-phenethyl-1,4-butanediol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Phenethyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of phenethyl ketone or aldehyde derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of brominated or nitrated phenethyl derivatives.

Scientific Research Applications

5-Phenethyltetrahydrofuran-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Phenethyltetrahydrofuran-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A simpler analog without the phenethyl group.

    Phenethyl alcohol: Lacks the tetrahydrofuran ring but contains the phenethyl group.

    2-Methyl tetrahydrofuran: A structural isomer with a methyl group instead of the phenethyl group.

Uniqueness

5-Phenethyltetrahydrofuran-2-ol is unique due to the combination of the tetrahydrofuran ring and the phenethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-(2-phenylethyl)oxolan-2-ol

InChI

InChI=1S/C12H16O2/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

KMUJWWARKYMPOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.